Azido-PEG5-TFP ester
Description
Contextualizing Heterobifunctional Linkers in Contemporary Molecular Design
Heterobifunctional linkers are chemical reagents that possess two different reactive groups. scbt.com This design allows for the sequential and controlled conjugation of two distinct molecular entities, a crucial capability in the construction of complex molecular architectures. scbt.comcreative-biolabs.com Unlike their homobifunctional counterparts, which have identical reactive groups and can lead to uncontrolled polymerization, heterobifunctional linkers enable a more precise, multi-step approach to bioconjugation. creative-biolabs.com This precision is critical for applications such as the development of antibody-drug conjugates (ADCs), where a specific drug-to-antibody ratio is desired, and in the fabrication of biosensors that require the specific orientation of immobilized biomolecules. scbt.comcreative-biolabs.com The ability to selectively connect different molecules with high efficiency makes these linkers indispensable for studying molecular interactions, creating novel biomaterials, and advancing therapeutic strategies. scbt.com
The strategic design of heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) heavily relies on the linker. rsc.orgnih.gov A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. nih.gov This proximity induces the degradation of the target protein. rsc.org The length, composition, and flexibility of the linker are all critical factors that influence the efficacy of the resulting PROTAC. nih.govsubstack.com
Role of Polyethylene (B3416737) Glycol (PEG) Moieties in Modulating Conjugate Properties and Research Outcomes
The inclusion of a polyethylene glycol (PEG) spacer within a linker molecule, a process known as PEGylation, offers several significant advantages in bioconjugation. papyrusbio.comaxispharm.comnih.gov PEG is a hydrophilic, non-toxic, and non-immunogenic polymer. papyrusbio.comthermofisher.com When conjugated to proteins, nanoparticles, or other molecules, the PEG moiety can enhance their properties in several ways. papyrusbio.comaxispharm.com
One of the primary benefits of PEGylation is improved solubility, particularly for hydrophobic molecules in aqueous environments. axispharm.com This is crucial for many biological applications. Furthermore, the PEG chain can protect the conjugated molecule from enzymatic degradation and reduce its immunogenicity, leading to a longer circulation time in the body. axispharm.comnih.gov This "stealth" effect, which makes the molecule less visible to the immune system, can significantly improve the bioavailability and therapeutic efficacy of drugs. papyrusbio.comaxispharm.com The flexibility of the PEG chain also helps to minimize steric hindrance during conjugation reactions. thermofisher.comaxispharm.com
The length of the PEG chain can be precisely controlled to optimize the distance between the conjugated molecules, a key factor in applications like PROTAC design and biosensor development. creative-biolabs.com
Overview of Activated Ester Chemistries for Amine Functionalization: Focus on Pentafluorophenyl (TFP) Esters
Activated esters are widely used for their ability to react with primary and secondary amine groups to form stable amide bonds. tocris.commdpi.com This reaction is a cornerstone of bioconjugation, allowing for the labeling and modification of proteins, which are rich in lysine (B10760008) residues containing primary amines. tocris.com
Among the various types of activated esters, N-hydroxysuccinimide (NHS) esters have been commonly used. nih.govprecisepeg.com However, NHS esters are susceptible to hydrolysis, especially under the basic pH conditions often required for the deprotonation of amine groups. nih.govresearchgate.net This competing hydrolysis reaction can reduce the efficiency of the desired conjugation. nih.gov
Pentafluorophenyl (PFP) esters, and by extension, tetrafluorophenyl (TFP) esters, have emerged as superior alternatives. nih.govbroadpharm.com TFP esters are more resistant to hydrolysis than NHS esters, particularly in basic conditions, leading to more efficient and stable labeling of biomolecules. axispharm.comresearchgate.netaxispharm.com This increased stability allows for more reliable and reproducible conjugation outcomes. broadpharm.com The reaction of a TFP ester with an amine is a straightforward, one-step process that forms a stable amide linkage, making it a highly effective method for amine functionalization in a variety of research applications. nih.govresearchgate.net
Interactive Data Table: Comparison of Activated Esters
| Feature | NHS Ester | TFP Ester |
| Reactivity with Amines | High | High |
| Stability to Hydrolysis | Moderate, susceptible to hydrolysis at basic pH. nih.govresearchgate.net | High, more resistant to hydrolysis than NHS esters. axispharm.comresearchgate.netaxispharm.com |
| Byproduct of Reaction | N-hydroxysuccinimide | 2,3,5,6-Tetrafluorophenol (B1216870) |
| Common Applications | Protein labeling, bioconjugation. precisepeg.com | Protein labeling, bioconjugation, applications requiring higher stability. axispharm.combroadpharm.com |
Structure
2D Structure
Properties
Molecular Formula |
C19H25F4N3O7 |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H25F4N3O7/c20-14-13-15(21)18(23)19(17(14)22)33-16(27)1-3-28-5-7-30-9-11-32-12-10-31-8-6-29-4-2-25-26-24/h13H,1-12H2 |
InChI Key |
CTQBVFHQTORDAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-])F)F |
Origin of Product |
United States |
Synthetic Approaches and Methodological Aspects for Azido Peg5 Tfp Ester Preparation
Established Synthetic Pathways to Azido-PEG-TFP Ester Derivatives
The preparation of Azido-PEG5-TFP ester is typically accomplished through a multi-step synthetic sequence that begins with a defined oligoethylene glycol precursor. The general strategy involves the sequential modification of the terminal hydroxyl groups to introduce the azide (B81097) and the tetrafluorophenyl (TFP) ester functionalities. A common and effective pathway can be conceptualized in the following stages:
Monofunctionalization of Pentaethylene Glycol : The synthesis originates with pentaethylene glycol, which possesses two terminal hydroxyl groups. To achieve selective modification, one hydroxyl group is typically protected, or the reaction conditions are controlled to favor monosubstitution. A more direct approach for creating a heterobifunctional linker starts with a precursor that already has one end functionalized, such as a mono-O-protected pentaethylene glycol or a pentaethylene glycol with a terminal carboxylic acid group.
Introduction of the Azide Moiety : A widely used method for introducing the azide group is through the conversion of a terminal hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide salt. The hydroxyl group is often activated by converting it to a mesylate or tosylate ester by reacting the PEG alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. ijrpr.com The resulting sulfonate ester is then displaced by sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol (B145695) to yield the azido-terminated PEG. ijrpr.com
Formation of the Carboxylic Acid Terminus : To introduce the TFP ester, a carboxylic acid functionality is required at the other terminus of the PEG chain. If the starting material is not already a PEG-acid, a common strategy involves the etherification of a terminal hydroxyl group with a protected haloalkanoate, such as t-butyl bromoacetate, followed by acidic deprotection of the t-butyl group to yield the free carboxylic acid.
Activation to the TFP Ester : The final step is the activation of the terminal carboxylic acid to form the TFP ester. This is typically achieved by reacting the Azido-PEG5-acid with 2,3,5,6-tetrafluorophenol (B1216870) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net TFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their enhanced hydrolytic stability and high reactivity with primary and secondary amines. nih.gov
A representative synthetic scheme is outlined below:
| Step | Reactant 1 | Reactant 2 | Reagents | Product | Purpose |
| 1 | HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OH | p-Toluenesulfonyl chloride | Triethylamine, Dichloromethane | TsO-PEG5-OH | Activation of one hydroxyl group. |
| 2 | TsO-PEG5-OH | Sodium Azide | Dimethylformamide | N₃-PEG5-OH | Introduction of the azide group. |
| 3 | N₃-PEG5-OH | t-Butyl bromoacetate | Sodium hydride, Tetrahydrofuran | N₃-PEG5-O-CH₂-COO-tBu | Introduction of a protected carboxyl group. |
| 4 | N₃-PEG5-O-CH₂-COO-tBu | Trifluoroacetic acid | Dichloromethane | N₃-PEG5-O-CH₂-COOH | Deprotection to yield the carboxylic acid. |
| 5 | N₃-PEG5-O-CH₂-COOH | 2,3,5,6-Tetrafluorophenol | DCC, Dichloromethane | N₃-PEG5-O-CH₂-COO-TFP | Formation of the active TFP ester. |
Strategies for Tailoring Polyethylene (B3416737) Glycol Chain Lengths and Incorporating Diverse Functionalities
A significant advantage of PEG-based linkers is the ability to precisely control their physicochemical properties by modifying the PEG chain length and introducing various functional groups.
Controlling PEG Chain Length: The most straightforward method to obtain a PEG linker with a specific number of ethylene (B1197577) glycol units, such as the five units in this compound, is to start the synthesis with a monodisperse oligoethylene glycol of the desired length. acs.org Commercially available, discrete PEG (dPEG®) reagents offer precise chain lengths, which simplifies synthesis and subsequent characterization of the final conjugate. google.com For longer or more complex PEG structures, anionic ring-opening polymerization of ethylene oxide can be employed, although this typically results in a distribution of molecular weights (polydispersity). shigematsu-bio.com
Incorporating Diverse Functionalities: The synthetic intermediates in the pathway to this compound can be leveraged to create a variety of other useful bifunctional linkers. For instance, the terminal azide group is a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). chemsrc.com This allows for the conjugation of the PEG linker to molecules containing alkyne or strained cyclooctyne (B158145) groups. The TFP ester, on the other hand, is highly reactive towards primary and secondary amines, forming stable amide bonds. nih.gov By modifying the synthetic strategy, other functionalities can be introduced. For example, the terminal hydroxyl group of an intermediate could be oxidized to an aldehyde for reductive amination, or converted to a maleimide (B117702) for reaction with thiols.
Considerations for Scalable Synthesis Methodologies in Academic Research
Transitioning the synthesis of this compound from a small, exploratory scale to a larger, preparative scale for academic research purposes requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety.
Purification Strategies: A primary challenge in scaling up PEG derivative synthesis is the purification of intermediates, which are often viscous oils or waxy solids and can be difficult to handle with traditional column chromatography. Developing chromatography-free purification methods is highly desirable for scalability. acs.org Techniques such as liquid-liquid extraction, precipitation, and distillation can be effective for removing reagents and byproducts. For example, the purification of PEG-tosylates can often be achieved by extraction, and the final product may be purified by precipitation in a non-polar solvent like diethyl ether. mdpi.com
Reagent Selection and Stoichiometry: The choice of reagents can significantly impact the scalability of a synthesis. Using readily available, less expensive, and safer reagents is preferable. For instance, while mesyl chloride and tosyl chloride are both effective for activating hydroxyl groups, their costs and the nature of their byproducts might influence the choice for a larger scale reaction. Careful control of stoichiometry is also crucial to maximize the yield of the desired product and minimize the formation of di-substituted byproducts, which can be challenging to separate.
Reaction Monitoring and Characterization: Robust and rapid methods for monitoring reaction progress are essential for scalable synthesis. Thin-layer chromatography (TLC) is a simple and effective tool for tracking the consumption of starting materials and the formation of products. For the characterization of the final product and key intermediates, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are indispensable for confirming the chemical structure and purity.
The following table summarizes key considerations for scaling up the synthesis in an academic setting:
| Consideration | Small-Scale Approach | Scalable Academic Approach | Rationale |
| Purification | Column Chromatography | Extraction, Precipitation, Crystallization | Avoids time-consuming and solvent-intensive chromatography. acs.orgnih.gov |
| Starting Material | Pre-functionalized, expensive linkers | Commercially available, discrete PEGs | Cost-effective and allows for more synthetic flexibility. |
| Reaction Monitoring | TLC, NMR of crude reaction | TLC, targeted in-process controls | Ensures reaction completion and minimizes unnecessary workup. |
| Solvent Use | Wide variety of solvents | Use of recoverable and less hazardous solvents | Improves safety and reduces waste. |
| Work-up | Small-scale separatory funnel extractions | Larger-scale liquid-liquid extractions, phase separation | Efficiently handles larger volumes of reaction mixtures. |
By carefully considering these methodological aspects, the synthesis of this compound and its derivatives can be efficiently and reliably performed on a scale suitable for extensive academic research in bioconjugation, materials science, and drug discovery.
Reactive Principles and Orthogonal Conjugation Strategies of Azido Peg5 Tfp Ester
Amine Acylation Chemistry: The Mechanism of TFP Ester Reactivity
The TFP ester is an activated ester that demonstrates high reactivity towards primary and secondary amines, which are ubiquitously present in biomolecules such as the N-terminus of polypeptides and the ε-amino group of lysine (B10760008) residues. The reaction between the TFP ester of Azido-PEG5-TFP ester and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the TFP ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, resulting in the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a leaving group.
This acylation reaction is most efficient in aqueous buffers with a pH range of 7 to 9. nih.gov The basic conditions deprotonate the primary amine, increasing its nucleophilicity and thereby accelerating the rate of reaction. The stability and reactivity profile of the TFP ester makes it a valuable tool for the modification of proteins, peptides, and other amine-functionalized molecules.
Azide (B81097) Reactivity in Bioorthogonal Click Chemistry Paradigms
The azide moiety of this compound is chemically inert to the majority of functional groups found in biological systems, rendering it bioorthogonal. This lack of cross-reactivity allows the azide to participate in highly specific ligation reactions, collectively known as click chemistry, without interfering with native biochemical processes. wikipedia.org The azide group can be selectively targeted with a complementary reaction partner, enabling the formation of a stable covalent bond in a second conjugation step.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry. In this reaction, the azide group of a molecule, such as this compound, undergoes a [3+2] cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst. This reaction is highly efficient and regiospecific, exclusively yielding a stable 1,4-disubstituted 1,2,3-triazole linkage. The CuAAC reaction is widely utilized for the conjugation of biomolecules due to its rapid kinetics and high yields under mild, aqueous conditions.
To circumvent the potential cytotoxicity of the copper catalyst required for CuAAC, particularly in live-cell applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. wikipedia.org This reaction leverages the high ring strain of cyclooctyne (B158145) derivatives, such as Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN), to accelerate the cycloaddition with azides without the need for a catalyst. The release of this ring strain provides the thermodynamic driving force for the reaction. The azide group of this compound reacts rapidly and specifically with these strained alkynes to form a stable triazole product. SPAAC has become a valuable tool for in vivo imaging and labeling studies due to its bioorthogonality and fast reaction rates. wikipedia.org
Beyond cycloaddition reactions with alkynes, the azide group can participate in other bioorthogonal ligations. A notable example is the Staudinger ligation, which occurs between an azide and a triarylphosphine. nih.gov In the classic Staudinger reaction, this leads to the formation of an aza-ylide intermediate that hydrolyzes in water to produce a primary amine and a phosphine (B1218219) oxide. A modified version, known as the traceless Staudinger ligation, involves an engineered phosphine reagent that results in the formation of a stable amide bond, offering an alternative method for conjugating azide-modified molecules. nih.gov This reaction proceeds under physiological conditions without the need for a metal catalyst, expanding the repertoire of bioorthogonal tools available for azide-functionalized compounds. nih.gov
Comparative Analysis of Activated Ester Performance: TFP versus N-Hydroxysuccinimide (NHS) Esters
In the realm of amine-reactive crosslinkers, N-hydroxysuccinimide (NHS) esters are widely used. However, TFP esters present several advantages, particularly in terms of stability and efficiency.
A significant challenge with activated esters in aqueous environments is their susceptibility to hydrolysis, a competing reaction that deactivates the ester and reduces conjugation efficiency. TFP esters are significantly more resistant to spontaneous hydrolysis than NHS esters, especially at the neutral to basic pH values required for efficient amine acylation. wikipedia.orglumiprobe.com This enhanced stability translates to a longer half-life in solution, providing a wider window for the conjugation reaction to occur and leading to higher and more reproducible yields of the desired conjugate. nih.gov
Research comparing self-assembled monolayers (SAMs) terminated with TFP and NHS esters demonstrated the superior hydrolytic stability of the TFP ester. nih.gov The half-life of the TFP ester was found to be significantly longer than that of the NHS ester at various pH levels, as detailed in the table below.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) | Half-Life Difference (TFP/NHS) |
|---|---|---|---|
| 7.0 | 14,100 | 7,500 | 1.9x |
| 8.0 | 3,000 | 1,020 | 3.0x |
| 10.0 | 360 | 39 | 8.5x |
Data sourced from a study on the hydrolysis of TFP and NHS ester-terminated self-assembled monolayers. nih.gov
Impact of Solvent Systems on Reaction Kinetics and Yields
The reaction medium for the aminolysis of TFP esters can be broadly categorized into aqueous, organic, and mixed aqueous-organic systems. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are frequently employed, typically to dissolve the this compound before its introduction to an aqueous buffer containing the amine-functionalized substrate.
Detailed Research Findings
Research into the PEGylation of proteins has demonstrated that conducting the reaction in organic solvents, or aqueous-organic mixtures, can lead to significant improvements in reaction efficiency compared to purely aqueous systems. A key factor is the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the TFP ester.
One of the primary advantages of the TFP ester over the more common N-hydroxysuccinimide (NHS) ester is its enhanced stability against hydrolysis, particularly in aqueous solutions at neutral to basic pH. rsc.org This increased stability provides a wider window for the conjugation reaction to proceed, contributing to higher yields. For instance, studies on TFP-activated self-assembled monolayers have shown a nearly 10-fold longer half-life at pH 10 compared to their NHS counterparts. While this data is for a surface-bound ester, the principle of enhanced stability of the TFP leaving group in aqueous basic conditions is directly relevant.
The use of polar aprotic solvents like DMSO has been shown to dramatically accelerate PEGylation reactions. A study on the PEGylation of granulocyte colony-stimulating factor (G-CSF) using amine-reactive PEG reagents (PEG-maleimide and PEG-succinimidyl carbonate) found that the conjugation speed in DMSO was orders of magnitude faster than in aqueous solution. researchgate.net This remarkable rate enhancement is attributed to several factors:
Inhibition of Hydrolysis: In neat DMSO, the hydrolysis of the active ester is virtually nonexistent, meaning the concentration of the reactive this compound remains high throughout the reaction period. researchgate.net
Enhanced Nucleophilicity: Polar aprotic solvents like DMSO can increase the nucleophilicity of the primary amine on the substrate, thereby accelerating the rate of the desired acylation reaction. researchgate.net
Substrate Conformation: For protein substrates, solvents like DMSO can cause a degree of protein unfolding. This conformational change can expose previously buried amine residues (e.g., lysine side chains), making them more accessible for conjugation and leading to a higher degree of PEGylation. researchgate.net
The following tables summarize the comparative effects of different solvent conditions on key aspects of the conjugation reaction, based on findings from studies on analogous amine-reactive PEG esters.
Table 1: Comparative Hydrolysis Half-Life of Amine-Reactive Esters
| Reactive Ester | Solvent/Buffer Condition | Approximate Half-Life |
| TFP Ester | pH 10 Aqueous Buffer | ~10x longer than NHS Ester |
| SC-PEG Ester | Aqueous Solution | 40 minutes |
| SC-PEG Ester | Neat DMSO | No detectable hydrolysis |
| MAL-PEG Ester | Aqueous Solution | 9 hours |
| MAL-PEG Ester | Neat DMSO | No detectable hydrolysis |
This table illustrates the superior stability of TFP esters in basic aqueous conditions compared to NHS esters and the dramatic inhibition of hydrolysis for other PEG esters when moving from an aqueous environment to neat DMSO.
Table 2: Impact of Solvent on PEGylation Reaction Rate and Yield
| PEG Reagent | Substrate | Solvent System | Relative Reaction Rate | Impact on Yield |
| SC-PEG | G-CSF | Aqueous Solution | 1x | Baseline |
| SC-PEG | G-CSF | Neat DMSO | ~200x faster | 42% increase in PEGylation degree |
| MAL-PEG | G-CSF | Aqueous Solution | 1x | Baseline |
| MAL-PEG | G-CSF | Neat DMSO | ~16,000x faster | 33% increase in PEGylation degree |
This table, based on data from the PEGylation of G-CSF, highlights the profound accelerating effect of DMSO on the reaction kinetics and the corresponding increase in conjugation efficiency.
Advanced Research Applications and Methodological Implementations of Azido Peg5 Tfp Ester
Protein and Peptide Bioconjugation and Modification Methodologies
Azido-PEG5-TFP ester is a heterobifunctional crosslinker that plays a significant role in the bioconjugation and modification of proteins and peptides. This reagent contains two key functional groups: an azide (B81097) (N3) group and a 2,3,5,6-tetrafluorophenyl (TFP) ester. The TFP ester is an amine-reactive group that readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins and peptides, to form stable amide bonds. precisepeg.com The azide group allows for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which form a stable triazole linkage with alkyne-containing molecules. medchemexpress.combiochempeg.com
The polyethylene (B3416737) glycol (PEG) spacer, in this case, a discrete chain of five ethylene (B1197577) glycol units (PEG5), imparts several beneficial properties. It increases the hydrophilicity and water solubility of the molecule and the resulting conjugate. cd-bioparticles.netbroadpharm.com The flexible PEG chain also acts as a spacer arm, minimizing steric hindrance during conjugation reactions. broadpharm.com
Precision Labeling and Site-Specific Chemical Modification of Biological Macromolecules
The dual reactivity of this compound enables the precise and site-specific labeling of proteins and peptides. The TFP ester provides a means for covalent attachment to amine groups present on the surface of these biomacromolecules. broadpharm.com Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability towards hydrolysis, allowing for more controlled and efficient labeling reactions in aqueous environments. precisepeg.com The optimal pH for the reaction of TFP esters with amines is typically above 7.5. precisepeg.com
This initial amine-reactive labeling step introduces an azide-functionalized PEG linker onto the protein or peptide. The azide group can then be used for subsequent, highly specific ligation with a molecule containing a compatible alkyne group through click chemistry. medchemexpress.com This two-step approach allows for the introduction of a wide variety of functionalities, including fluorescent dyes, biotin (B1667282) tags, or other reporter molecules, at specific locations on the biomacromolecule. chemimpex.com
For instance, a protein can first be reacted with this compound to introduce azide groups. Then, an alkyne-modified fluorescent dye can be "clicked" onto the azido-functionalized protein. This method provides a powerful tool for creating precisely labeled proteins for use in various research applications, such as fluorescence microscopy and flow cytometry.
Engineering of Protein and Peptide Constructs for Biophysical and Biochemical Research Probes
The versatility of this compound extends to the engineering of complex protein and peptide constructs for biophysical and biochemical research. By combining amine-reactive chemistry with click chemistry, researchers can create sophisticated probes to investigate protein structure, function, and interactions.
One significant application is in the synthesis of PROTACs (Proteolysis Targeting Chimeras). medchemexpress.com PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. medchemexpress.com this compound can serve as a linker in the modular synthesis of PROTACs. medchemexpress.com For example, a ligand for the target protein containing a primary amine can be reacted with this compound. The resulting azide-functionalized ligand can then be coupled to an alkyne-modified E3 ligase ligand via a click reaction.
Furthermore, this crosslinker is valuable in creating antibody-drug conjugates (ADCs). medchemexpress.com An antibody can be modified with this compound, and then a cytotoxic drug containing an alkyne group can be attached through a click reaction. The PEG linker in this context can help to improve the pharmacokinetic properties of the resulting ADC. medchemexpress.com The ability to construct these complex biomolecules with a high degree of control is essential for advancing our understanding of cellular processes and for the development of novel therapeutic strategies.
Table 1: Properties and Applications of this compound in Protein and Peptide Modification
| Feature | Description | Research Application Examples |
| Functional Groups | Azide (N3) for click chemistry and Tetrafluorophenyl (TFP) ester for amine reaction. broadpharm.com | Sequential or orthogonal labeling of proteins and peptides. |
| Spacer Arm | 5-unit polyethylene glycol (PEG5) chain. broadpharm.com | Increases solubility and reduces steric hindrance in bioconjugation. broadpharm.com |
| TFP Ester Reactivity | Reacts with primary amines (-NH2) on lysine residues and N-termini. precisepeg.com | Covalent attachment of the linker to proteins and peptides. precisepeg.com |
| Azide Reactivity | Participates in CuAAC and SPAAC reactions with alkyne-containing molecules. medchemexpress.com | Introduction of fluorescent probes, biotin, drugs, or other molecules. chemimpex.com |
| Stability | TFP esters are more resistant to hydrolysis than NHS esters. precisepeg.com | More controlled and efficient labeling in aqueous buffers. precisepeg.com |
| Applications | PROTAC synthesis, medchemexpress.com ADC development, medchemexpress.com creation of biophysical probes. | Targeted protein degradation, medchemexpress.com targeted drug delivery, studying protein interactions. |
Functionalization of Nucleic Acids and Controlled Nanoparticle Assembly
The unique chemical properties of this compound also lend themselves to the functionalization of nucleic acids and the controlled assembly of nanoparticles. The ability to introduce specific chemical moieties onto oligonucleotides and to then use these modified strands as building blocks for larger structures is a cornerstone of nucleic acid nanotechnology.
Derivatization of Oligonucleotides for Advanced Research Architectures
Similar to its application with proteins, this compound can be used to modify oligonucleotides that have been synthesized with a primary amine group. Amine-modified oligonucleotides can be routinely prepared using standard solid-phase synthesis techniques. broadpharm.com The TFP ester of the crosslinker reacts with the amine-modified oligonucleotide to form a stable amide bond, thereby attaching the azido-PEG5 linker. cd-bioparticles.net
This process results in an oligonucleotide bearing a terminal azide group, which is a versatile handle for further modification via click chemistry. broadpharm.com This allows for the attachment of a wide array of molecules, including but not limited to, fluorophores, quenchers, and other reporter groups. This capability is particularly useful in the construction of probes for nucleic acid detection assays, such as molecular beacons and fluorescence resonance energy transfer (FRET) probes. The hydrophilic PEG spacer can also improve the solubility and hybridization properties of the modified oligonucleotides. broadpharm.com
Modular Functionalization of Nucleic Acid Nanoparticles for Targeted Research Applications
Nucleic acid nanotechnology involves the design and self-assembly of DNA and RNA strands into well-defined two- and three-dimensional structures. google.com These nucleic acid nanoparticles (NANPs) can serve as scaffolds for the precise arrangement of functional molecules. google.com
This compound can be employed in a modular approach to functionalize these NANPs. google.com First, amine-modified oligonucleotides can be incorporated into the NANP structure during its assembly. Subsequently, the assembled nanoparticle, now displaying primary amine groups, can be reacted with this compound to coat its surface with azide functionalities.
These azide-functionalized NANPs can then be conjugated with various alkyne-containing molecules through click chemistry. google.com This strategy allows for the attachment of targeting ligands (e.g., peptides, aptamers), therapeutic agents, or imaging agents to the surface of the NANP in a controlled and specific manner. The modularity of this approach, enabled by the dual reactivity of linkers like this compound, is crucial for the development of sophisticated nucleic acid-based platforms for applications in targeted drug delivery and diagnostics.
Table 2: Applications of this compound in Nucleic Acid and Nanoparticle Functionalization
| Application Area | Methodology | Outcome |
| Oligonucleotide Derivatization | Reaction of the TFP ester with an amine-modified oligonucleotide. cd-bioparticles.net | Produces an azide-terminated oligonucleotide for subsequent click chemistry. broadpharm.com |
| Probe Construction | Attachment of fluorophores or other reporters to the azide-modified oligonucleotide via click chemistry. | Creation of custom probes for nucleic acid detection and analysis. |
| Nucleic Acid Nanoparticle (NANP) Functionalization | Incorporation of amine-modified strands into a NANP, followed by reaction with this compound. | A NANP scaffold decorated with azide groups. google.com |
| Targeted Nanoparticle Assembly | Conjugation of alkyne-containing targeting ligands or cargo to the azide-functionalized NANP via click chemistry. google.com | Development of multifunctional NANPs for targeted research applications. google.com |
Surface Modification and Biomaterial Engineering Applications
The principles of using this compound for bioconjugation extend to the modification of surfaces and the engineering of biomaterials. The ability to tailor the chemical properties of a material's surface is critical for a wide range of biomedical applications, from biosensors to tissue engineering scaffolds.
Surfaces that have been functionalized to present primary amine groups can be reacted with this compound. This reaction covalently attaches the azido-PEG5 linker to the surface, transforming it into an "azide-reactive" surface. This provides a platform for the subsequent immobilization of alkyne-containing molecules via click chemistry. This two-step strategy offers a high degree of control over the density and orientation of the immobilized molecules.
For example, a glass slide or a gold surface can be chemically treated to introduce amine groups. Reaction with this compound would then create an azide-functionalized surface. This surface could then be used to immobilize alkyne-modified proteins, peptides, or nucleic acids for the development of biosensors or microarrays. The PEG linker helps to create a hydrophilic and protein-repellent background, which can reduce non-specific binding and improve the signal-to-noise ratio in assay systems.
In the field of biomaterial engineering, hydrogels are a class of materials that are widely investigated for applications such as drug delivery and tissue engineering. broadpharm.com this compound can be used to modify the components of a hydrogel, such as polymers or crosslinking agents, to introduce azide functionalities. These azide-modified hydrogels can then be loaded with alkyne-tagged therapeutic molecules or growth factors through click chemistry. This allows for the creation of functionalized biomaterials that can actively interact with their biological environment. For instance, a study by Lee et al. (2018) utilized a related NHS ester, Azido-PEG5-NHS ester, for bio-orthogonally crosslinked, in situ forming corneal stromal tissue substitutes, highlighting the utility of such linkers in creating advanced biomaterials. broadpharm.com
Immobilization of Biological Entities onto Solid-Phase Supports for Assay Development
The immobilization of biomolecules onto solid surfaces is a fundamental technique in the development of various assays, including microarrays and biosensors. This compound can be instrumental in this process. The TFP ester end of the molecule can react with primary amines present on the surface of a solid support, such as an amine-functionalized glass slide or microplate. This reaction forms a stable amide bond, coating the surface with a layer of PEG chains terminating in azide groups.
Subsequently, biological entities such as DNA, peptides, or proteins that have been modified to contain an alkyne group can be covalently attached to the azide-functionalized surface via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". nih.govsigmaaldrich.com This method offers high specificity and efficiency, ensuring that the biomolecules are oriented in a controlled manner, which is crucial for their function in an assay. nih.govsigmaaldrich.com The PEG spacer helps to reduce non-specific binding of other molecules to the surface and extends the immobilized biomolecule away from the surface, enhancing its accessibility for interactions.
A key advantage of using a TFP ester for surface modification is its greater stability in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters, especially under basic conditions. acs.org This increased stability leads to more efficient and reproducible surface coating. acs.orgbroadpharm.com
Surface Functionalization of Nanoparticle Platforms in Biomedical Research (e.g., Gold Nanoparticles)
Gold nanoparticles (AuNPs) are widely used in biomedical research for applications such as diagnostics and drug delivery due to their unique optical and physical properties. researchgate.netnih.gov Functionalizing the surface of these nanoparticles is essential to improve their stability in biological fluids and to enable the attachment of targeting ligands or therapeutic agents.
This compound can be used to functionalize AuNPs. While direct attachment of the TFP ester to the gold surface is not the primary method, the linker can be used to modify molecules that have a strong affinity for gold, such as those containing thiol or N-heterocyclic carbene (NHC) groups. researchgate.net For instance, an NHC-containing molecule can be reacted with this compound to attach the azido-PEG chain. This functionalized NHC can then be used to coat AuNPs, resulting in highly stable nanoparticles with terminal azide groups. researchgate.net
These azide-functionalized AuNPs serve as a versatile platform for further modification. researchgate.netnih.gov Using click chemistry, a wide range of molecules, including targeting peptides, antibodies, or small molecule drugs containing an alkyne group, can be attached to the nanoparticle surface. researchgate.net This approach allows for the creation of multifunctional nanoparticle systems for targeted drug delivery, bioimaging, and diagnostics. The PEGylation of AuNPs is a common strategy to increase their circulation time in the body and reduce uptake by the liver.
Design and Fabrication of Advanced Biomaterial Surfaces for Cell Culture and Imaging
The surface properties of biomaterials play a critical role in directing cell behavior, such as adhesion, proliferation, and differentiation. This compound provides a molecular tool to precisely engineer the surface chemistry of biomaterials for cell culture and imaging applications.
Substrates for cell culture, such as glass coverslips or polymer scaffolds, can be functionalized with this compound. The TFP ester reacts with amine groups on the substrate surface, creating an azide-terminated PEG layer. This surface can then be patterned with cell-adhesive ligands, such as peptides containing the RGD sequence, that have been modified with an alkyne group. The click reaction enables the creation of micropatterned surfaces with specific areas that promote cell adhesion, allowing for the study of cell behavior in a controlled environment.
For cellular imaging applications, fluorescent dyes or other imaging probes containing alkyne groups can be clicked onto the azide-functionalized surface. This allows for the creation of surfaces with specific fluorescent patterns for calibrating imaging systems or for studying cellular dynamics at the material interface. The hydrophilicity of the PEG linker helps to prevent non-specific protein adsorption, which can interfere with cell adhesion and imaging. precisepeg.com
Application in Proteolysis Targeting Chimeras (PROTACs) Research
PROTACs are heterobifunctional molecules that are revolutionizing drug discovery by inducing the degradation of specific target proteins within cells. axispharm.com A PROTAC molecule consists of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. jenkemusa.com This brings the POI and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. axispharm.com
This compound as a Structural Linker in PROTAC Design and Synthesis
The bifunctional nature of this compound allows for a modular approach to PROTAC synthesis. The TFP ester can be reacted with an amine-containing ligand for either the POI or the E3 ligase. The resulting molecule, now containing a terminal azide group, can then be joined to the second ligand, which has been modified with an alkyne group, using a click chemistry reaction. medchemexpress.com This modular strategy simplifies the synthesis of PROTAC libraries with varying linker lengths and attachment points, which is essential for optimizing PROTAC activity. biochempeg.com The PEG component of the linker can enhance the water solubility and cell permeability of the PROTAC molecule. jenkemusa.combiochempeg.com In fact, PEG linkers are the most commonly used linkers in reported PROTACs. biochempeg.com
Methodological Considerations for PROTAC Conjugate Assembly and Target Degradation Studies
When using this compound for PROTAC synthesis, several methodological aspects should be considered. The reaction of the TFP ester with the first ligand should be carried out under conditions that avoid hydrolysis of the ester. broadpharm.com TFP esters are generally more resistant to hydrolysis than NHS esters, providing a wider window for the reaction. broadpharm.comlumiprobe.com
The subsequent click chemistry reaction to attach the second ligand is highly efficient and bioorthogonal, meaning it does not interfere with other functional groups present in the molecules. nih.govaxispharm.com This allows for a clean and high-yielding conjugation step.
Once the PROTAC is synthesized, its ability to induce the degradation of the target protein is typically assessed using in-cell assays. Western blotting is a common method to measure the levels of the target protein in cells treated with the PROTAC. Other techniques, such as flow cytometry or mass spectrometry-based proteomics, can also be used to quantify protein degradation. The optimal linker length and composition often need to be determined empirically by synthesizing and testing a series of PROTACs with different linkers. explorationpub.com
Development of Molecular Probes and Imaging Reagents for Biological Systems
Molecular probes and imaging reagents are essential tools for visualizing and studying biological processes in real-time. This compound can be used to construct a variety of these probes.
For example, a fluorescent dye containing an amine group can be reacted with the TFP ester of this compound. The resulting azide-functionalized fluorophore can then be clicked onto a biomolecule of interest, such as a protein or an oligonucleotide, that has been modified with an alkyne. This allows for the site-specific labeling of biomolecules for fluorescence microscopy or other imaging techniques. biotium.com
Alternatively, a targeting moiety, such as a small molecule ligand or a peptide, can be first reacted with the TFP ester. The resulting azide-containing targeting molecule can then be conjugated to an alkyne-modified imaging agent, such as a quantum dot or a magnetic resonance imaging (MRI) contrast agent. The PEG spacer in this construct can improve the biocompatibility and pharmacokinetic properties of the imaging probe.
The versatility of the click chemistry reaction allows for the assembly of complex molecular probes with multiple components, such as a targeting ligand, an imaging agent, and a therapeutic payload, all connected through a central scaffold that can be derived from this compound.
Rational Design of Fluorescent and Radiolabeling Probes for In Vitro and Ex Vivo Research
The rational design of fluorescent and radiolabeling probes is a cornerstone of modern biomedical research, allowing for the visualization and quantification of biological processes in real-time. This compound is instrumental in this process, serving as a molecular bridge that connects imaging moieties to biomolecules of interest with high efficiency and specificity.
The design of such probes involves a multi-step approach. Initially, the TFP ester end of the molecule is utilized for its high reactivity towards primary amines, which are readily available on the surface of proteins and other biomolecules. ucsd.edu TFP esters are preferred over other amine-reactive functionalities, such as N-hydroxysuccinimide (NHS) esters, due to their increased resistance to hydrolysis in aqueous environments, which allows for more controlled and efficient conjugation reactions. This initial step results in the stable covalent attachment of the Azido-PEG5- moiety to the target biomolecule.
Once the biomolecule is "tagged" with the azide group, the terminal azide becomes available for a highly specific and bioorthogonal reaction known as "click chemistry". lumiprobe.com This typically involves either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com In this second step, a fluorescent dye or a radiolabeling precursor functionalized with a complementary alkyne group is introduced. The azide and alkyne groups then "click" together, forming a stable triazole linkage and completing the synthesis of the imaging probe. lumiprobe.com
The PEG5 linker plays a crucial role in the functionality of the resulting probe. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the bioconjugate, which is often a challenge when working with hydrophobic fluorescent dyes or chelating agents for radiometals. uzh.ch Furthermore, the PEG spacer provides steric hindrance, minimizing potential aggregation of the labeled biomolecules and preserving their native conformation and function. The length of the PEG linker can also influence the pharmacokinetic properties of the probe in ex vivo and in vivo studies. uzh.ch
In the context of radiolabeling for positron emission tomography (PET) imaging, a similar strategy is employed. For instance, a chelator for a radiometal can be functionalized with an alkyne group. This alkyne-chelator can then be "clicked" onto an azide-modified biomolecule, such as an antibody, that has been previously functionalized with this compound. The resulting bioconjugate can then be radiolabeled with a positron-emitting isotope. snmjournals.orgnih.gov Research on related compounds like MACROPA-PEG4-TFP ester has demonstrated the feasibility of this approach for creating radioimmunoconjugates for PET imaging, achieving high radiochemical yields and excellent in vivo stability. snmjournals.orgnih.gov
Table 1: Key Steps in Probe Design using this compound
| Step | Reaction | Key Features |
| 1. Biomolecule Functionalization | TFP ester reaction with primary amines (-NH2) on the biomolecule. | - High reactivity of TFP ester.- Forms a stable amide bond.- Less susceptible to hydrolysis than NHS esters. |
| 2. Bioorthogonal Ligation | Azide-alkyne "click" chemistry (CuAAC or SPAAC). | - High specificity and efficiency.- Forms a stable triazole linkage.- Can be performed in aqueous buffers. lumiprobe.com |
| 3. Final Probe Assembly | Conjugation of an alkyne-functionalized imaging agent (fluorescent dye or radiolabel). | - Creates a precisely defined bioconjugate.- PEG5 linker enhances solubility and reduces steric hindrance. uzh.ch |
Strategies for Conjugating Imaging Agents for Cellular and Subcellular Tracking
The ability to track the movement and localization of biomolecules within cells is essential for understanding their function and the dynamics of cellular processes. This compound provides a robust method for conjugating imaging agents to biomolecules for such cellular and subcellular tracking studies.
The strategy for conjugation hinges on the sequential and orthogonal reactivity of the TFP ester and the azide group. This allows for a controlled, stepwise approach to building the final imaging conjugate.
Step 1: Amine-Reactive Labeling
The first step involves the reaction of the TFP ester of this compound with primary amine groups on the biomolecule of interest. This could be a protein, an antibody, or an amine-modified oligonucleotide. The reaction is typically carried out in a slightly alkaline buffer (pH 7.5-8.5) to ensure that the primary amines are deprotonated and thus more nucleophilic. The concentration of the protein should ideally be at least 2 mg/mL for optimal results. ucsd.edu The result is an azide-functionalized biomolecule.
Step 2: Purification
Following the initial labeling step, it is often necessary to remove any unreacted this compound. This can be achieved through various purification methods such as size-exclusion chromatography, dialysis, or tangential flow filtration, depending on the scale of the reaction and the properties of the biomolecule.
Step 3: Click Chemistry Conjugation with an Imaging Agent
The purified azide-functionalized biomolecule is then ready for conjugation to an imaging agent. For fluorescent labeling, a fluorescent dye containing a terminal alkyne group is used. biotium.com The click chemistry reaction is then initiated. If using CuAAC, a copper(I) source and a stabilizing ligand are added to the reaction mixture. For live-cell imaging applications where copper toxicity is a concern, SPAAC is the preferred method, utilizing a strained alkyne such as a dibenzocyclooctyne (DBCO) derivative of the fluorescent dye. nih.gov
For radiolabeling, an alkyne-modified chelator is first "clicked" onto the azide-functionalized biomolecule. After purification of this intermediate, the radiometal is introduced to form the final radiolabeled conjugate. This multi-step approach ensures that the sensitive biomolecule is not exposed to potentially harsh radiolabeling conditions.
The resulting bioconjugates can then be introduced to cells in culture for in vitro imaging studies or administered in animal models for ex vivo analysis. The covalent and stable linkages formed through the use of this compound ensure that the imaging agent remains attached to the biomolecule of interest, providing accurate and reliable tracking data.
Table 2: Research Findings on Bioconjugation for Imaging
| Biomolecule | Imaging Agent | Conjugation Strategy | Key Findings | Reference |
| Antibody (YS5) | 134Ce (for PET) | MACROPA-PEG4-TFP ester conjugation followed by radiolabeling. | Achieved high radiochemical yield and in vivo stability, enabling successful PET imaging of tumors. | snmjournals.orgnih.gov |
| Proteins | Coumarin-cyclooctyne | Azide-functionalization of proteins followed by SPAAC. | Enabled live-cell imaging of newly synthesized proteins with cell-permeable fluorescent probes. | nih.gov |
| Various Biomolecules | CF® Dyes | Azide functionalization followed by CuAAC or SPAAC with alkyne- or DBCO-modified dyes. | Provided a versatile platform for bright and photostable fluorescent labeling for microscopy and flow cytometry. | biotium.com |
Empirical Considerations and Methodological Optimization in Azido Peg5 Tfp Ester Research
Optimization of Reaction Parameters for Diverse Conjugation Chemistries
The dual functionality of Azido-PEG5-TFP ester necessitates the optimization of two different reaction types: the acylation of primary amines by the TFP ester and the cycloaddition of the azide (B81097) group with an alkyne.
TFP Ester-Amine Conjugation:
The TFP ester reacts with primary amines, such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds. thermofisher.com TFP esters are noted for being more stable and less susceptible to hydrolysis than their N-hydroxysuccinimidyl (NHS) ester counterparts, which provides a wider window for reaction optimization. broadpharm.combroadpharm.com Key parameters for optimization include:
pH: The reaction is typically performed in aqueous buffers with a pH range of 7-9. thermofisher.com While the primary amine needs to be deprotonated to be nucleophilic, higher pH levels can increase the rate of ester hydrolysis. A common starting point is a phosphate (B84403) or borate (B1201080) buffer at pH 8.0-8.5.
Stoichiometry: The molar ratio of the this compound to the amine-containing biomolecule is a critical parameter that controls the degree of labeling. nih.gov A higher linker-to-protein ratio can increase the number of conjugated linkers but also raises the risk of non-specific or multi-site labeling, which may impact the biological activity of the molecule. thermofisher.com
Temperature and Time: The reaction is often carried out at 4°C overnight or at room temperature for a shorter duration (e.g., 2-4 hours) to balance reaction efficiency against potential degradation of sensitive biomolecules. rsc.org
Solvent: While the PEG spacer improves water solubility, the TFP ester itself is hydrophobic. issuu.com For some applications, the linker may first be dissolved in a water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture containing the biomolecule. thermofisher.com
Table 1: Optimization Parameters for TFP Ester-Amine Conjugation Use the filters to refine the data.
| Parameter | Typical Range/Condition | Considerations |
|---|---|---|
| pH | 7.0 - 9.0 | Balance between amine reactivity and ester hydrolysis. Buffers like phosphate or borate are common. |
| Molar Ratio (Linker:Protein) | Varies (e.g., 5:1 to 20:1) | Higher ratios increase labeling but risk loss of protein function. Must be empirically determined. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures are used for sensitive biomolecules to minimize degradation. |
| Reaction Time | 2 hours to overnight | Longer times at lower temperatures can increase yield without compromising biomolecule integrity. |
| Solvent | Aqueous Buffer (e.g., PBS), may require co-solvent (e.g., DMSO) | A co-solvent may be needed to dissolve the linker before addition to the aqueous reaction. |
Azide-Alkyne Cycloaddition (Click Chemistry):
The azide group on the linker allows for highly specific and efficient conjugation to alkyne-functionalized molecules via click chemistry. axispharm.com This reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups. nih.gov The two primary methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the reaction of the azide with a terminal alkyne in the presence of a Cu(I) catalyst. myskinrecipes.com Optimization focuses on the catalyst system and reactant concentrations. Typical CuAAC reactions can achieve high efficiency with yields often exceeding 90%.
Reactant Ratio: A slight excess of one reactant, often the alkyne, is used (e.g., 1:1.5 azide-to-alkyne molar ratio).
Catalyst: A Cu(I) source is required, which can be added directly or generated in situ from a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate). Ligands such as TBTA can be used to stabilize the Cu(I) oxidation state and improve reaction efficiency. Catalyst concentration is typically kept low (0.1–1.0 mol%).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free alternative reacts the azide with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). broadpharm.comlumiprobe.com The reaction is driven by the release of ring strain in the alkyne.
Buffer: The choice of buffer can be important. For instance, HEPES buffer at pH 7.4 is often preferred to minimize steric effects.
Reactivity: The reaction rate is highly dependent on the specific strained alkyne used, with different derivatives offering a range of reaction kinetics. iris-biotech.de
Table 2: Optimization Parameters for Azide-Alkyne Cycloaddition Use the filters to refine the data.
| Reaction Type | Parameter | Typical Condition | Considerations |
|---|---|---|---|
| CuAAC | Reactant Ratio (Azide:Alkyne) | 1:1.5 | A slight excess of one component can drive the reaction to completion. |
| CuAAC | Catalyst | Cu(I) source (e.g., CuSO₄ + Na-Ascorbate) | Cu(I) is toxic to cells, limiting in vivo applications. Ligands can improve efficiency. |
| CuAAC | Catalyst Concentration | 0.1 - 1.0 mol% | Sufficient to catalyze the reaction without causing significant side reactions or toxicity. |
| SPAAC | Alkyne Partner | Strained Alkyne (e.g., DBCO, BCN) | The choice of strained alkyne determines the reaction kinetics. DBCO is common. |
| SPAAC | Buffer/pH | Physiological pH (e.g., HEPES at pH 7.4) | Reaction is catalyst-free and generally tolerant of various aqueous buffers. |
Analytical Techniques for Comprehensive Characterization of Conjugation Products
Following the conjugation reaction, a suite of analytical techniques is essential to confirm the successful formation of the desired product, assess its purity, and determine the degree of labeling.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is frequently used to separate the labeled conjugate from unreacted linkers and biomolecules. It provides information on the purity of the final product. chemimpex.com
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. A successful conjugation results in an increase in the size of the biomolecule, leading to a shorter retention time compared to the unconjugated starting material. rsc.org This method is effective for confirming that conjugation has occurred. rsc.org
Mass Spectrometry (MS): This is a powerful technique for the definitive identification of the conjugation product. By measuring the mass-to-charge ratio, MS can determine the precise molecular weight of the conjugate. This allows for the calculation of the number of linker molecules attached to each biomolecule. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a common MS technique used for this purpose. rsc.org
Spectroscopic Techniques:
UV-Vis Spectrophotometry: Can be used to quantify the concentration of components that have a distinct chromophore. For example, if the molecule conjugated to the this compound has a unique absorbance, this can be used to measure conjugation efficiency.
Fluorescence Spectroscopy: If a fluorescent dye is incorporated via the click reaction, fluorescence can be used to quantify the extent of labeling and confirm conjugation.
Table 3: Analytical Techniques for Characterizing Conjugation Products Use the filters to refine the data.
| Technique | Purpose | Information Provided |
|---|---|---|
| HPLC (High-Performance Liquid Chromatography) | Purity Assessment & Separation | Separates conjugate from unreacted materials, providing purity profile. |
| SEC (Size Exclusion Chromatography) | Confirmation of Conjugation | Shows an increase in molecular size post-conjugation (shift to earlier retention time). rsc.org |
| Mass Spectrometry (e.g., MALDI-TOF) | Molecular Weight Determination | Confirms exact mass of the conjugate, allowing calculation of labeling degree. rsc.org |
| Fluorescence Spectroscopy | Quantification and Confirmation | Used when one of the reaction partners is fluorescent; confirms conjugation and allows quantification. |
Strategies for Enhancing Conjugation Specificity and Maximizing Product Yields
Achieving high specificity and yield is paramount for producing well-defined and functional bioconjugates. This involves both strategic reaction design and effective purification methods.
Strategies for Enhancing Specificity:
Site-Specific Conjugation: The TFP ester reacts with any accessible primary amine, which can lead to a heterogeneous mixture of products if a protein has multiple lysine residues. thermofisher.com To improve specificity, researchers can employ site-specific modification strategies. One approach is to target naturally rare amino acids like cysteine, which can be modified with thiol-reactive linkers. nih.gov A more advanced strategy involves genetic engineering to introduce a non-canonical amino acid containing a unique functional group (like an alkyne or azide) at a specific site in the protein's sequence. nih.goviris-biotech.de This allows the bio-orthogonal click reaction to proceed at only that single, defined location, yielding a perfectly homogeneous product. nih.gov
Bio-orthogonal Chemistry: The inherent nature of the azide-alkyne click reaction is a key strategy for specificity. researchgate.net This reaction is highly selective and does not cross-react with other functional groups found in biological systems, ensuring that the conjugation only occurs between the intended azide and alkyne partners. nih.gov
Strategies for Maximizing Product Yields:
Reaction Parameter Optimization: As detailed in section 5.1, systematically optimizing parameters such as stoichiometry, pH, temperature, and catalyst concentration is the most direct way to maximize the conversion of starting materials into the desired conjugate.
Purification: Efficient removal of unreacted starting materials and byproducts is crucial. Techniques like dialysis, tangential flow filtration (TFF), and chromatography (e.g., SEC, affinity chromatography) are used to purify the final conjugate. rsc.org Post-reaction purification not only ensures the purity of the final product but can also help drive reaction equilibrium towards the product side. For example, filtration using molecular weight cut-off (MWCO) membranes is a common and effective method to remove smaller, unreacted linker molecules from the larger bioconjugate product. rsc.org
Prospective Research Directions and Emerging Applications of Azido Peg5 Tfp Ester Chemistry
Integration with Novel Bioorthogonal Reaction Chemistries and Advanced Synthetic Techniques
The utility of Azido-PEG5-TFP ester is fundamentally linked to the azide (B81097) moiety, which is a cornerstone of bioorthogonal chemistry—reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov The primary reactions involving the azide group are "click chemistry" cycloadditions. sigmaaldrich.com
Researchers are continuously leveraging these established reactions while exploring new contexts. The two main forms of azide-alkyne cycloaddition utilized with this linker are:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,2,3-triazole linkage between the azide on the PEG linker and a terminal alkyne on a target molecule. medchemexpress.comiris-biotech.de It is a foundational method for creating well-defined bioconjugates. medchemexpress.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC has become a widely adopted alternative. precisepeg.com This reaction occurs between the azide group and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst. medchemexpress.commedchemexpress.com This makes it exceptionally suitable for in vivo applications.
Advanced synthetic techniques are capitalizing on the linker's dual reactivity. The TFP ester's enhanced stability in aqueous buffers, compared to NHS esters, allows for more controlled and efficient conjugation to primary amines on biomolecules like proteins and antibodies. broadpharm.com This feature is critical when designing multi-step synthesis and purification protocols for complex bioconjugates, ensuring higher yields and product purity. precisepeg.com While other bioorthogonal reactions like the Staudinger ligation and inverse electron demand Diels-Alder (IEDDA) exist, the primary focus for azide-terminated linkers like this compound remains on the versatile and highly reliable azide-alkyne cycloadditions. iris-biotech.dethermofisher.com
Table 1: Bioorthogonal Reactions for this compound
| Reaction Type | Reaction Partner | Catalyst Required | Key Features |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Copper(I) | High efficiency and regioselectivity; forms stable triazole linkage. medchemexpress.comiris-biotech.de |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | None (Copper-free) | Biocompatible for in vivo applications; avoids catalyst-induced cytotoxicity. precisepeg.com |
Exploration of Complex Molecular Architectures and Multi-Functional Conjugates
The dual-functional nature of this compound makes it an ideal building block for creating sophisticated, multi-component molecular architectures with tailored functions. The TFP ester end can be reacted with an amine-containing molecule, and the azide end can be subsequently "clicked" onto an alkyne-functionalized partner, or vice versa. This sequential conjugation capability is instrumental in the synthesis of several classes of advanced therapeutics and research tools.
Antibody-Drug Conjugates (ADCs): In this application, the TFP ester can react with lysine (B10760008) residues on an antibody. The resulting azide-functionalized antibody can then be conjugated to an alkyne-modified cytotoxic drug via click chemistry. chemimpex.com This creates a targeted delivery system that brings a potent payload directly to cancer cells, a key strategy in modern oncology. axispharm.comchemimpex.com
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's proteasome. medchemexpress.com this compound is used as a flexible linker to connect the protein-targeting ligand to the E3 ligase-binding ligand, demonstrating its critical role in developing this new therapeutic modality. medchemexpress.com
Branched and Dendritic Structures: The principles of PEGylation can be extended to create highly branched constructs. google.com By using core scaffolds with multiple reactive sites, this compound can be used to build complex, branched PEG architectures that offer unique pharmacokinetic profiles and functionalities compared to linear polymers. googleapis.com
Table 2: Examples of Complex Architectures Synthesized with this compound
| Molecular Architecture | Description | Role of this compound |
|---|---|---|
| Antibody-Drug Conjugates (ADCs) | Targeted therapies linking a monoclonal antibody to a cytotoxic drug. chemimpex.com | Serves as the linker connecting the antibody to the drug payload. axispharm.com |
| PROTACs | Bifunctional molecules that induce targeted protein degradation. medchemexpress.com | Acts as the flexible PEG linker connecting the two distinct targeting ligands. medchemexpress.com |
| Functionalized Nanoparticles | Nanomaterials with modified surfaces for biomedical applications. | Covalently attaches biomolecules (proteins, antibodies) to the nanoparticle surface. axispharm.com |
Expansion into Interdisciplinary Research Domains within Chemical Biology and Nanoscience
The applications of this compound extend beyond pure synthesis, driving innovation in broad, interdisciplinary fields. Its ability to bridge the gap between synthetic molecules and biological systems makes it invaluable for both investigating and manipulating complex processes.
Within chemical biology , the linker is central to the development of tools for proteomics and cellular analysis. Researchers use it to attach fluorescent dyes or biotin (B1667282) tags to specific proteins, enabling their visualization, tracking, and isolation from complex cellular lysates. chemimpex.com The use of this linker in constructing PROTACs is a prime example of its role in chemical biology, providing a powerful method to study protein function by observing the effects of a protein's selective removal. medchemexpress.com
In the realm of nanoscience , this compound is used for the surface functionalization of a wide array of materials. biochempeg.com This includes:
Biosensor Development: Antibodies or other biorecognition elements can be attached to the surface of nanoparticles or sensor chips to create highly sensitive diagnostic tools. axispharm.com
Targeted Drug Delivery: Nanoparticles can be coated with PEG linkers and targeting ligands to improve their circulation time, reduce immunogenicity, and ensure they accumulate at the desired site of action. chemimpex.com
Advanced Materials: The linker is used to modify hydrogels and create functional coatings, contributing to the development of new biomaterials for tissue engineering and regenerative medicine. biochempeg.combiochempeg.com
The convergence of these fields, enabled by versatile chemical tools like this compound, is paving the way for next-generation diagnostics, therapeutics, and smart materials. biochempeg.com
Table 3: Mentioned Chemical Compounds
| Compound Name / Class | Abbreviation / Acronym |
|---|---|
| This compound | - |
| Polyethylene (B3416737) Glycol | PEG |
| 2,3,5,6-Tetrafluorophenyl ester | TFP ester |
| N-Hydroxysuccinimide ester | NHS ester |
| Dibenzocyclooctyne | DBCO |
| Bicyclo[6.1.0]nonyne | BCN |
| Antibody-Drug Conjugate | ADC |
| Proteolysis Targeting Chimera | PROTAC |
| Biotin | - |
| Lysine | Lys |
| 1,2,3-Triazole | - |
| Alkyne | - |
Q & A
Q. What are the optimal storage and handling protocols for Azido-PEG5-TFP ester to maintain its reactivity?
this compound should be stored at -20°C , protected from light and moisture, to prevent hydrolysis and degradation . Avoid repeated freeze-thaw cycles; aliquot the compound into single-use vials before storage. For experimental use, dissolve the reagent in anhydrous solvents (e.g., DMSO, DMF) under inert gas (e.g., nitrogen) to minimize water absorption. Pre-chill solvents to reduce thermal degradation during dissolution. Purity (>95%) should be verified via HPLC or mass spectrometry before critical experiments .
Q. How can this compound be used for covalent conjugation with amine-containing biomolecules?
The TFP ester group reacts selectively with primary amines (e.g., lysine residues in proteins) under mild alkaline conditions (pH 7.5–9.0). A typical protocol involves:
Dissolving the biomolecule (e.g., protein) in PBS or carbonate buffer (pH 8.5).
Adding this compound in a 5–10 molar excess, depending on the desired labeling density.
Incubating at 4°C for 2–4 hours to minimize aggregation.
Purifying the conjugate via size-exclusion chromatography or dialysis to remove unreacted reagent .
Q. What analytical methods are recommended to confirm successful conjugation?
- UV-Vis Spectroscopy : Detect absorbance peaks for the azide group (~270 nm) and the conjugated biomolecule (e.g., protein absorbance at 280 nm) .
- Mass Spectrometry : Compare the molecular weight shift of the biomolecule before and after conjugation .
- Click Chemistry Validation : React the azide group with a DBCO-fluorophore and analyze via fluorescence microscopy or flow cytometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize hydrolysis of the TFP ester during conjugation?
TFP esters are more hydrolytically stable than NHS esters in alkaline conditions, but hydrolysis remains a competing reaction. To optimize:
- Solvent Choice : Use anhydrous DMSO or DMF to reduce water content.
- Temperature Control : Conduct reactions at 4°C to slow hydrolysis while maintaining amine reactivity.
- Reagent Excess : Increase the molar ratio of this compound to target biomolecule (e.g., 15:1) to compensate for hydrolysis losses.
- Real-Time Monitoring : Use HPLC to track consumption of the TFP ester and adjust reaction time accordingly .
Q. Table 1: Comparison of TFP vs. NHS Esters in Conjugation Reactions
Q. How can researchers resolve discrepancies in conjugation efficiency between batch preparations?
Inconsistent results may arise from:
- Variability in Biomolecule Purity : Pre-purify proteins/peptides via affinity chromatography to remove contaminants that compete for amine reactivity.
- Degradation of this compound : Verify reagent integrity via FT-IR (azide peak at ~2100 cm⁻¹) before use .
- Buffer Interference : Avoid Tris-based buffers, as free amines compete with the target biomolecule. Use carbonate or HEPES buffers instead .
Q. What strategies mitigate nonspecific binding in click chemistry applications post-conjugation?
After conjugating this compound to a biomolecule, nonspecific interactions during click chemistry (e.g., with DBCO probes) can occur due to:
- Residual Unreacted Azides : Remove unreacted reagent rigorously via dialysis or spin filtration.
- Hydrophobic Interactions : Add surfactants (e.g., 0.1% Tween-20) or BSA (1% w/v) to the reaction buffer.
- Optimized Stoichiometry : Use a 1:1 molar ratio of DBCO probe to azide-conjugated biomolecule to minimize aggregation .
Data Analysis and Experimental Design
Q. How should researchers design controls to validate specificity in azide-based labeling experiments?
- Negative Control 1 : Omit this compound during conjugation to confirm labeling requires the azide group.
- Negative Control 2 : Treat samples with a competing azide compound (e.g., sodium azide) to block DBCO probes.
- Positive Control : Use a commercially available azide-functionalized standard (e.g., Azido-PEG5-NHS ester) to benchmark reaction efficiency .
Q. What statistical approaches are suitable for analyzing conjugation efficiency in high-throughput screens?
- Dose-Response Curves : Measure fluorescence intensity (post-click chemistry) vs. This compound concentration to calculate EC₅₀ values.
- ANOVA with Tukey’s Test : Compare labeling efficiency across multiple experimental groups (e.g., pH, temperature conditions) .
Troubleshooting and Contradictory Data
Q. How to address inconsistent results in nanoparticle-PEGylation studies using this compound?
- Surface Charge Analysis : Use zeta potential measurements to confirm PEGylation (shift toward neutrality).
- TEM Imaging : Visualize nanoparticle size changes pre- and post-conjugation.
- Competing Reactions : Ensure nanoparticle surfaces are pre-functionalized with amines; silanol groups (on silica NPs) may require alternative coupling strategies .
Q. Why might this compound show reduced reactivity in certain solvent systems?
Polar aprotic solvents (e.g., DMF) enhance solubility, but trace water or acidic impurities can hydrolyze the TFP ester. Pre-dry solvents over molecular sieves and verify solvent purity via Karl Fischer titration. For aqueous reactions, use a co-solvent system (e.g., 10% DMSO in water) to balance solubility and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
